molecular formula C13H10Cl2O2 B8577623 4-[(2,4-Dichlorophenoxy)methyl]phenol CAS No. 66287-29-4

4-[(2,4-Dichlorophenoxy)methyl]phenol

Cat. No.: B8577623
CAS No.: 66287-29-4
M. Wt: 269.12 g/mol
InChI Key: PJKIZNQAXPJGPJ-UHFFFAOYSA-N
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Description

4-[(2,4-Dichlorophenoxy)methyl]phenol (CAS RN: Not explicitly provided in evidence) is a chlorinated phenolic compound with the molecular formula C₁₃H₉Cl₂O₂. Structurally, it consists of a phenol ring substituted with a (2,4-dichlorophenoxy)methyl group at the para position (Fig. 1). This compound is synthesized via etherification of 2,4-dichlorophenol with p-chloronitrobenzene, followed by nitro group reduction, diazotization, and hydrolysis, achieving a total yield of 57.6% . Key spectral data (IR, ¹H-NMR) confirm its structure, with characteristic peaks for aromatic Cl substituents and ether linkages .

Its primary applications include roles as a pharmaceutical intermediate and as a degradation byproduct of herbicides like diclofop methyl . Notably, it exhibits higher toxicity than its parent compound, diclofop methyl, in freshwater algal cultures (e.g., Chlorella pyrenoidosa) .

Properties

CAS No.

66287-29-4

Molecular Formula

C13H10Cl2O2

Molecular Weight

269.12 g/mol

IUPAC Name

4-[(2,4-dichlorophenoxy)methyl]phenol

InChI

InChI=1S/C13H10Cl2O2/c14-10-3-6-13(12(15)7-10)17-8-9-1-4-11(16)5-2-9/h1-7,16H,8H2

InChI Key

PJKIZNQAXPJGPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Chlorophenoxy Compounds and Their Properties

Compound Name Structure Key Properties/Applications Toxicity/Environmental Impact
4-[(2,4-Dichlorophenoxy)methyl]phenol Phenol with (2,4-dichlorophenoxy)methyl Herbicide metabolite; pharmaceutical intermediate High toxicity to algae (EC₅₀: 0.1–1.0 mg/L)
Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) Phenol with Cl at C5 and 2,4-dichlorophenoxy at C2 Antimicrobial agent; environmental pollutant Forms dioxins and chloroform during chlorination
2,4-Dichlorophenoxyacetic acid (2,4-D) Acetic acid with 2,4-dichlorophenoxy group Broadleaf herbicide Moderate toxicity (LC₅₀: 10–100 mg/L in fish)
Mecoprop (2-(4-chloro-2-methylphenoxy)propionic acid) Propionic acid with 4-chloro-2-methylphenoxy Herbicide for cereal crops Rapidly degraded in activated sludge (90% removal)

Key Observations :

  • Reactivity: Triclosan and this compound share similar susceptibility to oxidation by manganese oxides (δ-MnO₂), forming phenoxy radicals and coupling products . However, triclosan’s ether bond cleavage releases 2,4-dichlorophenol, a precursor to chloroform .
  • Toxicity: this compound is more toxic than diclofop methyl in algal cultures, inhibiting growth at 0.1 mg/L . In contrast, triclosan disrupts oxidative stress responses in C. elegans and human cells via SKN-1/Nrf2 pathway interference .

Physicochemical Properties and Degradation Pathways

Table 2: Comparative Physicochemical Data

Property This compound Triclosan 2,4-Dichlorophenol
Log P (Octanol-water) ~3.5–4.0 (estimated) 4.76 3.06
Aqueous Solubility (mg/L) Low (<10) 10–12 2,800
Degradation Pathways Photocatalysis (TiO₂), mineralization in 2 h Chlorination (forms chloroform) Persulfate oxidation

Degradation Insights :

  • This compound is mineralized via TiO₂ photocatalysis, achieving complete degradation within 2 hours .
  • Triclosan reacts with free chlorine to form chlorophenoxyphenols (e.g., 4,5,6-trichloro-2-(2,4-dichlorophenoxy)phenol) and 2,4-dichlorophenol, which further chlorinates to 2,4,6-trichlorophenol .

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